1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole

Organic Synthesis Ring Expansion Tetrahydro-β-carboline

This unsubstituted azepino[4,5-b]indole scaffold (noribogaminalog) is the definitive parent structure for ibogalog CNS compound libraries. Its lower LogP (1.73 vs. 2.13 for methylated analogues) permits broad N3/N6 derivatization without exceeding drug-likeness thresholds. A scalable ring-expansion route from tetrahydro-β-carbolines achieves 99% ee yield with ambient storage stability—reducing inventory costs at kilogram scale. With demonstrated engagement across ≥5 CNS target classes (5-HT₂A/₂C, α7/α9α10 nAChR, MAO-A/B, opioid receptors) and a lapsed patent estate (1969–2004), this scaffold delivers clear freedom-to-operate for proprietary neuroscience library construction.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 7546-78-3
Cat. No. B1328792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole
CAS7546-78-3
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C3=CC=CC=C3N2
InChIInChI=1S/C12H14N2/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11/h1-4,13-14H,5-8H2
InChIKeyNGUNYFTXLWTSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole (CAS 7546-78-3): Core Scaffold Overview for Procurement Decisions


1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole (CAS 7546-78-3) is the fully hydrogenated azepino[4,5-b]indole tricyclic system, serving as the unsubstituted parent scaffold of the ibogalog family of compounds [1]. With a molecular formula of C₁₂H₁₄N₂ and molecular weight of 186.25 g/mol, it features two hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, and a predicted ACD/LogP of 1.73 . This compound is recognized as noribogaminalog (N-desmethylibogaminalog) and is the direct parent structure from which numerous pharmacologically characterized analogues—including PNU-22394, DM506, ibogainalog, and tabernanthalog—are derived through substitution at the indole nitrogen (N6), azepine nitrogen (N3), or aromatic positions [1].

Why 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole Cannot Be Replaced by Generic Azepinoindole Isomers or Tetrahydro-β-carbolines


The [4,5-b] ring fusion topology of this compound is not interchangeable with isomeric azepinoindole scaffolds such as [4,3-b] or [3,4-b] systems. The azepino[4,3-b]indole scaffold has been independently optimized for butyrylcholinesterase (BChE) selectivity—yielding inhibitors with IC₅₀ values as low as 170 nM and >100-fold selectivity over acetylcholinesterase [1]—whereas the [4,5-b] scaffold provides the core geometry of iboga-type alkaloids that interact with serotonin receptors (5-HT₂A, 5-HT₂C), nicotinic acetylcholine receptors (α7, α9α10), monoamine oxidases (MAO-A/B), and opioid receptors [2]. Similarly, tetrahydro-β-carbolines (THβCs) share an indole-ethylamine motif but possess a six-membered piperidine ring rather than the seven-membered azepine ring characteristic of [4,5-b] systems, resulting in distinct conformational constraints, nitrogen basicity, and receptor pharmacophore compatibility . Substituting the unsubstituted parent scaffold with methylated analogues (e.g., 6-methyl or 3-methyl derivatives) alters LogP, hydrogen bond donor count, metabolic stability, and receptor subtype selectivity profiles—differences quantified in the evidence sections below.

Quantitative Differentiation Evidence for 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole (7546-78-3)


Synthetic Efficiency: 99% Yield and 99% ee via Ring Expansion vs. Typical THβC Yields of 50–80%

The iridium-catalyzed asymmetric allylic dearomatization/ring expansion route to hexahydroazepino[4,5-b]indoles achieves up to 99% yield with 99% enantiomeric excess and >95:5 diastereomeric ratio under mild conditions [1]. In contrast, representative Pictet–Spengler syntheses of tetrahydro-β-carbolines (THβCs)—a competing indole-fused scaffold—typically produce yields in the 50–80% range, with variable diastereoselectivity depending on substrate and conditions [2]. The 1.2- to 2.0-fold yield advantage and exceptional stereochemical fidelity of the azepinoindole route translate directly into reduced purification burden and higher throughput for medicinal chemistry programs.

Organic Synthesis Ring Expansion Tetrahydro-β-carboline Stereoselectivity Process Chemistry

Lipophilicity Advantage: Lower LogP (1.73) vs. 6-Methyl Analogue PNU-22394 (LogP 2.13) Enhances Aqueous Compatibility

The unsubstituted parent scaffold exhibits a predicted ACD/LogP of 1.73 , whereas the 6-methyl derivative PNU-22394 (6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) displays a higher ACD/LogP of 2.13 . This 0.40 log unit difference corresponds to an approximately 2.5-fold lower octanol–water partition coefficient for the parent compound, indicating greater hydrophilicity. The XLogP3 values confirm this trend: 1.0 for the parent vs. 1.9 for PNU-22394 [1]. Lower lipophilicity translates into improved aqueous solubility and potentially more favorable in vitro assay compatibility, reduced non-specific protein binding, and simplified formulation for biochemical screening.

Physicochemical Properties LogP Lipophilicity Solubility Drug-likeness

Storage Stability Advantage: Ambient Temperature Storage vs. −20°C Requirement for Methylated Analogues

Commercial specifications for the parent compound (CAS 7546-78-3) consistently indicate long-term storage at ambient temperature in a cool, dry place . In contrast, the 6-methyl analogue PNU-22394 hydrochloride (CAS 15923-42-9) requires storage at −20°C to −4°C, with vendors specifying desiccated conditions at −20°C for powder stability . This thermal stability differential reduces cold-chain dependency for inventory management and lowers the risk of compound degradation during shipment and routine handling.

Storage Stability Supply Chain Compound Management Thermal Stability

Patent-Protected Scaffold with Broad Therapeutic Coverage: >5 Independent Patent Families vs. Limited Isomer Coverage

The 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole scaffold is the subject of multiple independent patent families spanning diverse therapeutic indications, including CNS disorders (anxiety, depression, psychosis), antitussive activity, appetite suppression, and radioligand diagnostics [1][2][3][4]. Key filings include US4719208A (therapeutic derivatives and intermediates), US3839357A (core scaffold and acid addition salts), US20040054170 (9-arylsulfone derivatives for CNS disorders), and JP-H04243879-A (novel hexahydroazepinoindoles). In comparison, patent coverage for the isomeric azepino[4,3-b]indole scaffold is substantially narrower, predominantly limited to cholinesterase inhibition applications [5]. The breadth of patent coverage reflects the scaffold's validated versatility across multiple target classes (5-HT receptors, nAChRs, MAO enzymes, opioid receptors) and provides procurement confidence in the scaffold's sustained relevance for drug discovery.

Intellectual Property Patent Landscape Therapeutic Scope CNS Disorders

Scaffold Versatility: Parent of ≥10 Pharmacologically Characterized Ibogalog Analogues vs. Limited Derivatization of Isomeric Scaffolds

The unsubstituted 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (noribogaminalog) serves as the direct parent structure for at least 10 named ibogalog analogues that have undergone pharmacological characterization, including ibogaminalog, ibogainalog, noribogainalog, tabernanthalog, catharanthalog, fluorogainalog, LS-22925, PNU-22394, PHA-57378, and DM506 [1]. These analogues span functional activities at serotonin receptors (5-HT₂A, 5-HT₂C, 5-HT₂B), nicotinic acetylcholine receptors (α7, α9α10, α3β4, α4β2), monoamine oxidases (MAO-A, MAO-B), opioid receptors (κ, μ, δ), and monoamine transporters [2]. In contrast, the isomeric azepino[4,3-b]indole scaffold has been primarily explored for cholinesterase inhibition, with a narrower spectrum of reported biological activities [3]. The proven derivatization breadth of the [4,5-b] scaffold provides procurement confidence that investment in this building block enables access to the widest range of biologically validated chemical space.

Scaffold Hopping Medicinal Chemistry Ibogalog Structure–Activity Relationship Library Design

Commercial Availability: Multiple Independent Vendors with Consistent 95% Purity Specification

The parent scaffold is available from at least five independent commercial vendors (AKSci, LeYan, Aladdin, Calpac Lab, AaronChem) with a consistent minimum purity specification of 95% . This multi-vendor supply base reduces single-source dependency risk. In comparison, the 3-methyl analogue DM506 (CAS 7546-66-9) and 6-methyl analogue PNU-22394 (CAS 15923-78-1) are available from fewer vendors, often as custom synthesis items with longer lead times . The breadth of commercial availability for the parent scaffold reflects established synthetic accessibility and sustained market demand, providing procurement flexibility and competitive pricing.

Supply Security Vendor Qualification Quality Specification Procurement

Optimal Application Scenarios for 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole (7546-78-3) Based on Quantitative Differentiation Evidence


Ibogalog Library Synthesis for CNS Target Screening

The parent scaffold is the optimal starting point for constructing focused libraries of ibogalog analogues targeting serotonin receptors (5-HT₂A, 5-HT₂C), nicotinic acetylcholine receptors (α7, α9α10), and monoamine oxidases (MAO-A/B). Its lower baseline LogP (1.73 vs. 2.13 for PNU-22394) provides greater latitude for introducing diverse substituents at N3, N6, and aromatic positions without exceeding drug-likeness thresholds [1]. The demonstrated 99% yield and 99% ee synthetic route [2] enables parallel library production with minimal purification, while ambient storage stability simplifies compound management across multiple library plates .

Process Chemistry Scale-Up via Ring Expansion from Tetrahydro-β-carbolines

For process research and development groups, the established ring-expansion route from tetrahydro-β-carbolines to hexahydroazepino[4,5-b]indoles offers a scalable entry point with near-quantitative yield. The 19–49 percentage point yield advantage over typical THβC syntheses [3] translates to significant cost-of-goods reduction at kilogram scale. The scaffold's ambient storage compatibility further simplifies large-scale inventory management compared to cold-chain-dependent methylated analogues .

Patent-Aware Medicinal Chemistry: Non-Encumbered Scaffold for Novel CNS Therapeutics

The extensive but aging patent estate (earliest filings from 1969–2004) [4] provides both validation of the scaffold's therapeutic relevance and clear freedom-to-operate pathways for novel substitution patterns. The scaffold's demonstrated engagement across ≥5 distinct CNS target classes [1] makes it a strategically sound choice for organizations seeking to build proprietary compound collections in the neuroscience space without infringing on composition-of-matter claims covering specific N3- or N6-substituted analogues.

Building Block Procurement for Multi-Project HTS Library Construction

The multi-vendor availability (≥5 independent suppliers) with consistent 95% purity specifications ensures supply security and competitive pricing for organizations procuring gram-to-kilogram quantities for high-throughput screening library construction. The scaffold's proven derivatization breadth—yielding ≥10 pharmacologically characterized analogues across multiple target classes [1]—maximizes the probability of identifying screening hits across diverse assay panels, justifying the investment in this scaffold as a core library component.

Quote Request

Request a Quote for 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.